

Isotetrandrine: A Versatile Tool for Interrogating Calcium Signaling Pathways

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Compound of Interest

Compound Name: Isotetrandrine

Cat. No.: B10761902

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine, a bis-benzylisoquinoline alkaloid, has emerged as a valuable pharmacological tool for the investigation of intracellular calcium (Ca^{2+}) signaling. Its multifaceted mechanism of action, primarily centered on the modulation of various calcium channels, allows researchers to dissect complex signaling cascades involved in a myriad of physiological and pathological processes. These application notes provide a comprehensive overview of **Isotetrandrine's** utility in calcium signaling research, complete with detailed experimental protocols and quantitative data to guide its effective use in the laboratory.

Isotetrandrine's primary mechanism of action involves the blockade of voltage-gated calcium channels, including both L-type and T-type channels.[1][2] This inhibitory action reduces Ca^{2+} influx in response to membrane depolarization, making it a useful tool for studying processes dependent on these channels, such as muscle contraction, neurotransmitter release, and hormone secretion.[3] Furthermore, **Isotetrandrine** has been shown to inhibit store-operated calcium entry (SOCE), a critical pathway for replenishing endoplasmic reticulum (ER) Ca^{2+} stores and sustaining long-term calcium signals. This inhibition of SOCE provides a means to investigate the roles of STIM and ORAI proteins in cellular function. The compound's ability to interfere with multiple calcium entry pathways underscores its utility as a broad-spectrum calcium signaling inhibitor.

Quantitative Data: Inhibitory Profile of Isotetrandrine

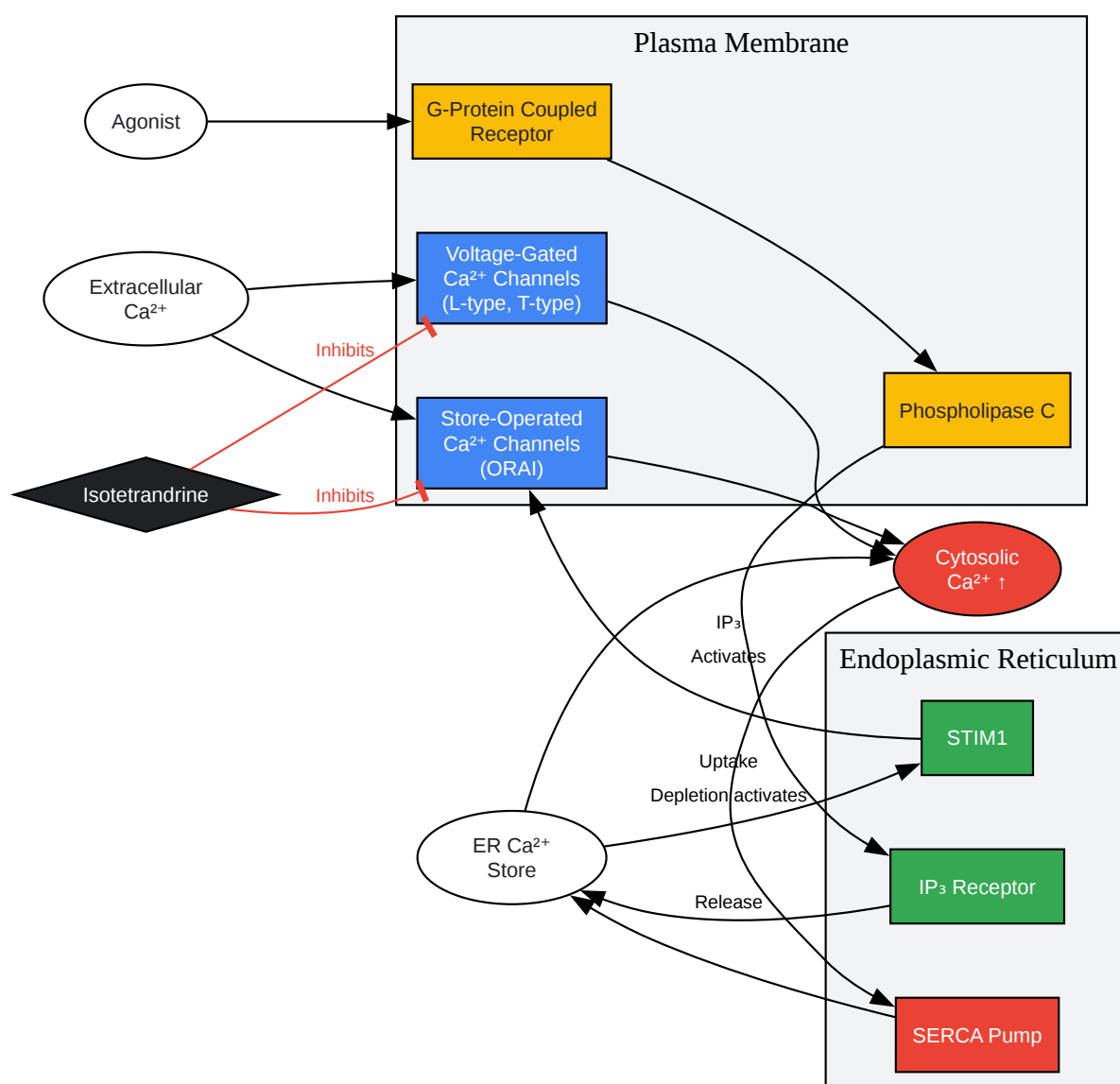
The following table summarizes the reported inhibitory concentrations (IC₅₀) and binding affinities (K_i) of **Isotetrandrine** against various targets within the calcium signaling pathway. This data is essential for designing experiments and interpreting results.

Target	Assay/Tissue	Species	IC ₅₀ / K _i	Reference(s)
α1-adrenoceptors	[³ H]prazosin binding	Rat cerebral cortex	K _i : 1.6 ± 0.4 μM	
Norepinephrine-induced contraction (Ca ²⁺ -free)	Rat isolated aorta	Rat	IC ₅₀ : 174.9 μM	
Extracellular Ca ²⁺ -induced contraction	Rat isolated aorta	Rat	IC ₅₀ : 19.6 μM	
Refilling of intracellular Ca ²⁺ stores	Rat isolated aorta	Rat	IC ₅₀ : 14.9 μM	
Aldosterone Production	Bovine adrenal glomerulosa cells	Bovine	IC ₅₀ : 10 μM	[4]
T-type Ca ²⁺ channels	Bovine adrenal glomerulosa cells	Bovine	Micromolar concentrations	[4]
L-type Ca ²⁺ channels	Bovine adrenal glomerulosa cells	Bovine	Higher concentrations than T-type	[4]
Hep-2 cell proliferation	Human laryngeal carcinoma cells	Human	IC ₅₀ : 13.28 μg/mL	[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

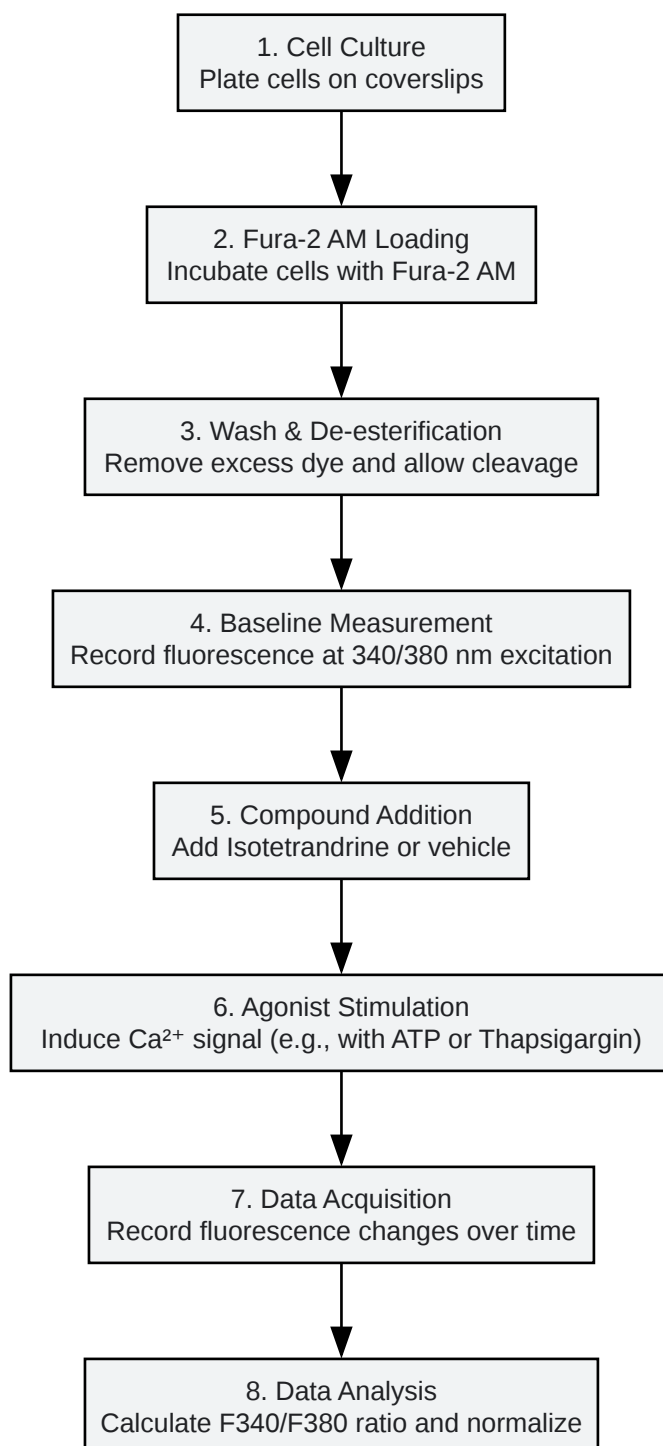
Isotetrandrine's Inhibition of Calcium Entry Pathways



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Caption: **Isotetrandrine** inhibits multiple Ca^{2+} entry pathways.

Experimental Workflow: Measuring Intracellular Calcium with Fura-2 AM



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